molecular formula C6H4Cl2S B1293878 2,6-Dichlorothiophenol CAS No. 24966-39-0

2,6-Dichlorothiophenol

Cat. No.: B1293878
CAS No.: 24966-39-0
M. Wt: 179.07 g/mol
InChI Key: JBISHCXLCGVPGW-UHFFFAOYSA-N
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Description

Significance and Context of 2,6-Dichlorothiophenol in Contemporary Chemical Science

The importance of this compound in modern chemical research stems from its distinct molecular architecture: a benzene (B151609) ring substituted with a thiol group and two chlorine atoms at the ortho positions. This arrangement of functional groups imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis. The presence of the thiol (-SH) group allows for a range of chemical transformations, including nucleophilic substitutions and coupling reactions. cymitquimica.com

In the broader context of chemical science, this compound is recognized for its utility in creating more complex organosulfur compounds. These compounds are of interest in various fields, including the development of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com The reactivity of the thiol group, combined with the influence of the ortho-chlorine atoms, allows for controlled chemical modifications, a crucial aspect of designing novel molecules with specific functions. Furthermore, its ability to coordinate with metals opens up avenues in the study of organometallic complexes. maksons.co.in

Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound is multifaceted, spanning several key areas of chemical research. A primary focus lies in its application as a precursor in the synthesis of various organic molecules. Researchers are actively exploring its use in creating dyes, pigments, and other specialty chemicals. guidechem.com

Another significant area of investigation is its role in the study of chemical reactions and mechanisms. For instance, it is used to investigate oxidation reactions, where the thiol group can be converted to other sulfur-containing functional groups. Its participation in photocatalytic aerobic thiol oxidation has also been a subject of study. pdx.edu

Furthermore, the compound serves as a model substrate in mechanistic studies. For example, research has been conducted on the gas-phase formation of polychlorinated thianthrene/dibenzothiophenes from chlorothiophenol precursors, including this compound. nih.gov These fundamental studies contribute to a deeper understanding of reaction pathways and kinetics.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₆H₄Cl₂S
Molecular Weight 179.07 g/mol
CAS Number 24966-39-0
Appearance Off-white powder or lumps
Melting Point 46-50 °C vwr.com
Boiling Point 101-103 °C at 14 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISHCXLCGVPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179680
Record name Benzenethiol, 2,6-dichloro-
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Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24966-39-0
Record name 2,6-Dichlorobenzenethiol
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Record name Benzenethiol, 2,6-dichloro-
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Record name Benzenethiol, 2,6-dichloro-
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Record name 2,6-dichlorothiophenol
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Synthetic Methodologies and Reaction Pathways of 2,6 Dichlorothiophenol

Advanced Synthetic Routes to 2,6-Dichlorothiophenol and its Analogues

The synthesis of this compound and related structures can be achieved through several strategic pathways. These routes are primarily categorized into reductive processes, halogenation/thiolation strategies, and methods employing novel catalytic systems.

Reductive Synthetic Approaches (e.g., from sulfonyl chlorides)

A common and effective method for preparing thiophenols is the reduction of the corresponding sulfonyl chlorides. For this compound, the precursor would be 2,6-dichlorobenzenesulfonyl chloride. This transformation involves the use of potent reducing agents capable of converting the sulfonyl chloride group (-SO₂Cl) into a thiol group (-SH). While specific literature for the 2,6-dichloro derivative is sparse in the provided context, general methods for this conversion are well-established. For instance, the reduction of naphthylsulfonyl chloride with zinc and acid is a known route to the corresponding naphthalenethiol, illustrating a classic reductive approach that is applicable to a wide range of aryl sulfonyl chlorides. orgsyn.org

These reactions typically proceed by nucleophilic attack of the reductant on the sulfur atom, followed by the elimination of chloride and subsequent reduction of the sulfur center. The choice of reducing agent and reaction conditions is critical to achieving high yields and preventing over-reduction or side reactions.

Table 1: General Reductive Agents for Sulfonyl Chloride to Thiol Conversion

Reducing Agent Typical Conditions Reference
Zinc / Acid (e.g., HCl) Acidic aqueous or alcoholic solution orgsyn.org
Stannous Chloride (SnCl₂) Concentrated HCl N/A

Halogenation and Thiolation Strategies

Synthesizing this compound can also be approached by introducing the key functional groups—chlorine and thiol—onto an aromatic scaffold.

Halogenation: This strategy would involve the direct chlorination of thiophenol. However, achieving specific di-substitution at the 2 and 6 positions is challenging due to the directing effects of the thiol group, which can lead to a mixture of ortho- and para-substituted products. Controlling the regioselectivity often requires multi-step processes involving blocking groups.

Thiolation: A more controlled approach is the thiolation of a pre-halogenated precursor, such as 1,2,3-trichlorobenzene (B84244) or 1,3-dichlorobenzene. This involves a nucleophilic aromatic substitution reaction where a sulfur-containing nucleophile replaces one of the chlorine atoms. For example, reacting a diazonium salt derived from 2,6-dichloroaniline (B118687) with a sulfur reagent like potassium ethyl xanthate is a viable pathway to introduce the thiol group. orgsyn.org

Novel Catalyst Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalyst systems to improve efficiency, selectivity, and environmental sustainability. While the synthesis of sulfonyl chlorides, the precursors to thiophenols, has seen the development of metal-free, aerobic conditions using catalysts derived from ammonium (B1175870) nitrate, similar innovations are being applied to thiol synthesis. rsc.orgrsc.org

For instance, palladium-catalyzed reactions are prominent in forming C-S bonds. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be adapted for the synthesis of thiophene (B33073) derivatives and, by extension, could be explored for the synthesis of complex thiophenols. nih.gov These catalytic cycles often involve the activation of an aryl halide and a sulfur nucleophile by a metal center, facilitating bond formation under milder conditions than traditional methods. bohrium.com

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom and the potential for substitution at the chlorinated carbon atoms of the aromatic ring. cymitquimica.com

Nucleophilic Substitution Reactions Involving this compound

The thiol group (-SH) of this compound is acidic and can be easily deprotonated by a base to form the corresponding thiophenolate anion. This anion is a potent nucleophile and readily participates in nucleophilic substitution reactions with various electrophiles.

The alternative pathway, nucleophilic aromatic substitution (SₙAr), involves the replacement of the chlorine atoms on the ring. libretexts.org For an SₙAr reaction to occur, the aromatic ring typically needs to be "activated" by strongly electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (in this case, chlorine). libretexts.orgnih.gov The thiol group is not a strong activating group for this type of reaction. Therefore, displacing the chlorine atoms in this compound with a nucleophile requires harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate or transition-metal catalysis. The reaction generally proceeds through a two-stage process involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Table 2: Nucleophilic Reactions of this compound

Reaction Type Reactant Product Type Mechanistic Note
S-Alkylation Alkyl Halide (R-X) Thioether (Ar-S-R) Sₙ2 reaction with thiophenolate as the nucleophile.
S-Acylation Acyl Chloride (RCOCl) Thioester (Ar-S-COR) Nucleophilic acyl substitution.

Coupling Reactions of this compound

This compound can participate in various coupling reactions to form larger, more complex molecules. The thiol group can undergo oxidative self-coupling to form a disulfide (Ar-S-S-Ar). This process can be promoted by mild oxidizing agents or visible light. nih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming C-S bonds. In these reactions, this compound can be coupled with aryl halides or other electrophiles. For example, palladium or copper catalysts can facilitate the coupling of thiols with aryl halides to form diaryl thioethers. The general catalytic cycle for such reactions, like the Suzuki-Miyaura coupling, involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov These methods provide a versatile route to a wide range of sulfur-containing compounds.

Oxidation Reactions of the Thiol Group in this compound

The thiol group (-SH) of this compound is susceptible to oxidation, which can lead to several products depending on the oxidant and reaction conditions. The oxidation can be controlled to yield the corresponding disulfide, or with stronger oxidizing agents, it can proceed to form a sulfonic acid. biolmolchem.com

The most common oxidation reaction for thiols is the formation of a disulfide bridge (S-S), yielding bis(2,6-dichlorophenyl) disulfide. This oxidative coupling can be achieved using a variety of reagents and conditions, ranging from simple air oxidation, which is often slow, to more efficient chemical and catalytic methods. The conversion of thiols to disulfides is a critical process in both biological systems, such as in the folding of proteins containing cysteine, and in industrial applications. biolmolchem.com

Generally, the reaction involves the removal of two hydrogen atoms from two thiol molecules, which then couple at the sulfur atoms. Various oxidizing systems can facilitate this, including dimethyl sulfoxide (B87167) (DMSO) activated by an acid like hydroiodic acid (HI), or metal-based catalysts. biolmolchem.com While specific kinetic data for this compound is limited, general methodologies for the oxidation of aromatic thiols are well-established.

Table 1: General Conditions for Oxidative Coupling of Aromatic Thiols to Disulfides

Oxidizing System Solvent Temperature General Observations
Dimethyl Sulfoxide (DMSO) / HI Acetonitrile (B52724) Room Temperature Efficient conversion for a wide range of aromatic thiols. biolmolchem.com
Air (O₂) / Base Catalyst Various Room Temperature Generally slower; rate is dependent on substrate and catalyst.
Hydrogen Peroxide (H₂O₂) / Catalyst Acetonitrile 20 °C Can lead to over-oxidation if not controlled.
Photochemical / Sensitizer (B1316253) Various Room Temperature Uses light energy to promote the oxidation.

Further oxidation of the thiol group, past the disulfide stage, leads to the formation of sulfonic acids. The conversion of this compound to 2,6-dichlorobenzenesulfonic acid requires strong oxidizing conditions. This transformation represents a complete oxidation of the sulfur atom.

A general and selective method for the oxidation of various thiols to their corresponding sulfonic acids involves the use of hydrogen peroxide as the oxidant in the presence of a methyltrioxorhenium (MTO) catalyst. This system has been shown to be effective for both aromatic and aliphatic thiols, affording high yields of the sulfonic acid product under mild conditions (e.g., in acetonitrile at 20°C). This method is a plausible pathway for the synthesis of 2,6-dichlorobenzenesulfonic acid from this compound.

Photocatalytic methods offer a green and efficient alternative for chemical transformations. In the context of thiol oxidation, these methods use visible light and a photocatalyst to drive the reaction, often using molecular oxygen from the air as the ultimate oxidant.

The photocatalytic aerobic oxidation of this compound has been specifically studied. One reported system uses a tellurorhodamine chromophore which acts as both a sensitizer and a catalyst. Under irradiation with visible light in atmospheric conditions, the catalyst generates singlet oxygen, which is involved in the oxidation of the thiol to the disulfide. Research has indicated that the oxidation of the electron-poor this compound is slower compared to other thiols such as thiophenol under these conditions.

Reduction Reactions of this compound

Reduction reactions involving this compound can target either the carbon-chlorine bonds or the carbon-sulfur bond. While specific studies on this compound are not prevalent, related chemistries such as reductive dechlorination and hydrodesulfurization are well-documented for similar aromatic compounds.

Reductive Dechlorination: This process involves the removal of one or more chlorine atoms from the aromatic ring, replacing them with hydrogen. This is a significant reaction pathway for the remediation of chlorinated organic pollutants. wikipedia.orgtpsgc-pwgsc.gc.ca For a molecule like this compound, this would lead to chlorothiophenol and subsequently thiophenol. These reactions can be carried out using various reducing agents, including catalytic systems like palladium on carbon (Pd/C) with a hydrogen source, or using zero-valent iron (Fe⁰). nih.gov Biological pathways using anaerobic microorganisms have also been shown to effectively dechlorinate related compounds like 2,4-dichlorophenol (B122985). nih.gov

Hydrodesulfurization (HDS): This reaction involves the cleavage of the carbon-sulfur bond, resulting in the removal of the thiol group and its replacement with a hydrogen atom. uu.nl In the case of this compound, HDS would yield 1,3-dichlorobenzene. HDS is a critical process in the refining of fossil fuels to remove sulfur impurities and is typically carried out at high temperatures and pressures over metal sulfide (B99878) catalysts, such as Co-Mo or Ni-Mo on an alumina (B75360) support. uu.nl

Rearrangement Pathways of this compound Derivatives

While this compound itself may not undergo significant rearrangement, its derivatives are potential substrates for important intramolecular rearrangement reactions, most notably the Smiles and Truce-Smiles rearrangements. wikipedia.orgcdnsciencepub.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. wikipedia.org A derivative of this compound, for example, an S-(2,6-dichlorophenyl)-2-aminoethanethiol, could be a substrate. In this case, the terminal amino group could act as an intramolecular nucleophile, attacking the ipso-carbon (the carbon attached to the sulfur) of the dichlorophenyl ring. The presence of two electron-withdrawing chlorine atoms on the ring would activate it towards this nucleophilic attack, facilitating the displacement of the sulfur atom and leading to a rearranged product.

The Truce-Smiles rearrangement is a related process where the attacking nucleophile is a carbanion, resulting in the formation of a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com For instance, if the sulfur of this compound were connected to a carbon chain that could be deprotonated by a strong base (like an organolithium reagent) to form a carbanion, this carbanion could then attack the aromatic ring, leading to the migration of the 2,6-dichlorophenyl group from the sulfur to the carbon atom. cdnsciencepub.comresearchgate.net

Computational and Theoretical Chemistry of 2,6 Dichlorothiophenol

Quantum Chemical Calculations on 2,6-Dichlorothiophenol Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical properties of this compound. These methods, rooted in quantum mechanics, are used to model the molecule's geometry, energy levels, and the distribution of electrons, which collectively determine its reactivity. Calculations on chlorothiophenols have been instrumental in understanding their role as precursors in the formation of pollutants like polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). nih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like this compound. researchgate.netresearchgate.net DFT methods are valued for their balance of computational cost and accuracy, making them suitable for calculating a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. researchgate.net

Studies on chlorothiophenols demonstrate that the positions of chlorine substituents significantly influence the molecule's stability and reactivity. nih.gov For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a critical parameter for assessing chemical stability. nih.gov In chlorothiophenols, molecules with chlorine substitutions at both ortho positions, such as this compound, tend to have higher HOMO-LUMO energy gaps compared to those with only one or no ortho-substituents. nih.gov A larger gap generally implies lower reactivity. nih.gov

Table 1: Effect of Chlorine Position on HOMO-LUMO Energy Gaps in Trichlorothiophenols
CompoundHOMO-LUMO Gap Comparison
2,3,6-TrichlorothiophenolHigher
2,4,6-TrichlorothiophenolHigher
2,3,4-TrichlorothiophenolLower
2,3,5-TrichlorothiophenolLower
2,4,5-TrichlorothiophenolLower
3,4,5-TrichlorothiophenolLower

The orientation of the sulfhydryl (-SH) group is a key determinant of the reactivity of thiophenols. wikipedia.org In this compound, the two chlorine atoms flanking the -SH group exert significant steric and electronic effects. These ortho-chlorine atoms can influence the rotational barrier of the sulfhydryl group and the strength of the S-H bond. Computational studies indicate that chlorine substitutions at both ortho positions of chlorothiophenols increase the strength of the S–H bond, thereby decreasing its reactivity towards abstraction. nih.gov This steric hindrance and electronic stabilization can affect how the molecule interacts with other reactants, influencing reaction pathways and rates. wikipedia.org

DFT calculations are employed to map the charge density distribution across the this compound molecule. This analysis, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. Such information is crucial for predicting the sites of chemical reactivity. For instance, the distribution of charge helps in understanding where nucleophilic or electrophilic attacks are most likely to occur. The electronegative chlorine atoms and the sulfur atom significantly influence the electronic landscape of the aromatic ring, creating a specific charge distribution that governs its interaction with other molecules.

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations offer alternative approaches for studying molecular systems.

Ab Initio Methods: These methods perform calculations from first principles, without using experimental parameters. nih.gov While computationally intensive, high-level ab initio techniques can provide highly accurate results for smaller molecules and serve as benchmarks for other methods. For systems like chlorinated phenols, ab initio calculations have been used to study formation, stability, and reactivity. nih.gov

Semi-Empirical Methods: These methods are based on the same theoretical framework as ab initio calculations but incorporate experimental data and parameters to simplify the computations. This makes them significantly faster and suitable for very large molecules. However, their accuracy is dependent on the molecule being studied being similar to those used in the method's parameterization.

While DFT is often the method of choice for molecules of this size, ab initio and semi-empirical methods provide a broader toolkit for computational chemists to select from, depending on the desired accuracy and available computational resources.

Density Functional Theory (DFT) Studies on this compound

Kinetic and Mechanistic Modeling of this compound Reactions

Kinetic and mechanistic modeling aims to simulate the progress of a chemical reaction involving this compound over time. This involves calculating the energies of reactants, products, and intermediate transition states to map out the entire reaction pathway. Such models are vital for predicting reaction rates and understanding the detailed steps by which a reaction occurs.

For example, the mechanism and kinetics of reactions between various chlorothiophenols (CTPs), including this compound (2,6-DCTP), and the oxygen radical O(³P) at high temperatures have been investigated. nih.gov These studies are crucial for understanding the formation of environmental pollutants. nih.gov The calculations show that the potential barrier for abstracting the hydrogen atom from the sulfhydryl group of 2,6-DCTP is higher than for other dichlorothiophenol isomers, indicating lower reactivity. nih.gov

Transition State Theory (TST) is a cornerstone of kinetic modeling. It is used to calculate the rate constants of chemical reactions by examining the properties of the transition state—the highest energy point along the reaction coordinate.

Canonical Variational Transition State Theory (CVT) with small-curvature tunneling (SCT) contributions has been applied to calculate the rate constants for reactions of chlorothiophenols with O(³P) over a range of temperatures (600–1200 K). nih.gov In the reaction involving 2,6-DCTP, the transition state for the abstraction of the thiophenoxyl-hydrogen has specific geometric and energetic properties. The S-H bond is stretched to a longer distance in the transition state of 2,6-DCTP compared to other isomers. nih.gov Furthermore, the imaginary frequency of the transition state, which corresponds to the motion along the reaction coordinate, is higher for 2,6-DCTP, confirming that the ortho-chlorine substitutions influence the transition state structure and reactivity. nih.gov

Table 2: Calculated Properties for Thiophenoxyl-Hydrogen Abstraction from Dichlorothiophenol (DCTP) Isomers by O(³P)
IsomerPotential Barrier (kcal/mol)Transition State S-H Bond Length (Å)Imaginary Frequency (cm⁻¹)
2,6-DCTP3.781.4281292i
2,3-DCTP2.421.404 - 1.4251192i
2,4-DCTP2.151.404 - 1.4251046i
2,5-DCTP2.471.404 - 1.4251199i
3,4-DCTP2.841.404 - 1.425586i
3,5-DCTP2.761.404 - 1.425861i

Reaction Coordinate Analysis for this compound Transformations

A detailed analysis of the reaction coordinates for transformations involving this compound (2,6-DCTP) provides crucial insights into the reaction mechanisms and kinetics. Computational studies, particularly those employing quantum chemistry calculations, have elucidated the energetic pathways and structural changes that occur during these reactions. One significant area of investigation has been the reaction of chlorothiophenols (CTPs) with the ground-state oxygen atom, O(³P), which is a key process in understanding the formation of environmental pollutants like dioxins at high temperatures.

Theoretical calculations have shown that the presence of chlorine atoms at both ortho-positions in 2,6-DCTP has a notable influence on its reactivity. Specifically, these substitutions tend to increase the strength of the S-H bond, which in turn affects the energy required to initiate reactions such as hydrogen abstraction.

Potential Energy Barriers:

The potential energy barrier (ΔE‡) is a critical parameter derived from reaction coordinate analysis, representing the minimum energy required for a reaction to occur. For the thiophenoxyl-hydrogen abstraction from various dichlorothiophenol isomers by an oxygen atom, 2,6-DCTP exhibits the highest potential barrier. This indicates a lower reactivity compared to its isomers. The chlorine substitutions at both ortho-positions in 2,6-DCTP are suggested to increase the S-H bond strength, thus elevating the energy barrier for hydrogen abstraction. researchgate.net

Dichlorothiophenol IsomerPotential Barrier (ΔE‡) for Thiophenoxyl-Hydrogen Abstraction (kcal mol⁻¹)
2,6-DCTP3.78
2,3-DCTP2.42
2,4-DCTP2.15
2,5-DCTP2.47
3,4-DCTP2.84
3,5-DCTP2.76

Transition State Geometry:

The geometry of the transition state (TS) provides a snapshot of the highest energy point along the reaction coordinate. In the hydrogen abstraction reaction from 2,6-DCTP, the S-H bond is significantly stretched in the transition state. The S-H bond length in the transition state for 2,6-DCTP is longer compared to other dichlorothiophenol isomers, indicating a greater degree of bond breaking at the transition state. researchgate.net

Transition StateS-H Bond Length (Å)
TS(2,6-DCTP)1.428
TS(2,3-DCTP)1.404 - 1.425
TS(2,4-DCTP)1.404 - 1.425
TS(2,5-DCTP)1.404 - 1.425
TS(3,4-DCTP)1.404 - 1.425
TS(3,5-DCTP)1.404 - 1.425

Vibrational Frequency Analysis:

Imaginary frequencies in the vibrational analysis of a computed molecular structure are indicative of a transition state. The magnitude of the imaginary frequency can be related to the shape of the potential energy surface at the transition state. For the dichlorothiophenol isomers, the transition state for 2,6-DCTP exhibits a higher imaginary frequency compared to the other isomers. This is consistent with the ortho-substitutions enhancing the imaginary frequencies of the CTP transition states. researchgate.net

Transition StateImaginary Frequency (cm⁻¹)
TS(2,6-DCTP)1292i
TS(2,3-DCTP)1192i
TS(2,4-DCTP)1046i
TS(2,5-DCTP)1199i
TS(3,4-DCTP)586i
TS(3,5-DCTP)861i

Role of Solvent Effects and Catalysis in Reaction Kinetics

The kinetics of chemical reactions, including those involving this compound, can be significantly influenced by the surrounding environment, particularly the solvent, and the presence of catalysts. Computational and theoretical chemistry provide powerful tools to understand these effects at a molecular level.

Solvent Effects:

Solvents can alter reaction rates by differentially stabilizing the reactants, transition states, and products. This is often achieved through non-covalent interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The choice of an appropriate solvent can be leveraged for thermodynamic and kinetic control over a chemical reaction.

In the context of computational chemistry, solvent effects can be modeled using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent on the reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

Catalysis:

Mapping the potential energy surface of the catalyzed reaction.

Identifying the structures of intermediates and transition states.

Quantifying the reduction in the activation barrier.

For transformations of this compound, catalysts could play a role in various reactions, such as oxidation, reduction, or dechlorination. For instance, a catalyst could facilitate the cleavage of the C-Cl or S-H bonds. Theoretical studies can model the interaction of this compound with a catalyst's active site, revealing the electronic and structural factors that contribute to the catalytic activity. While detailed theoretical research on specific catalytic transformations of this compound is limited in the available literature, the principles of computational catalysis provide a framework for understanding how such processes could be enhanced.

Spectroscopic Characterization and Advanced Analytical Techniques for 2,6 Dichlorothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Dichlorothiophenol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information.

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the thiol proton. The aromatic region typically displays a pattern corresponding to the three adjacent protons on the benzene (B151609) ring. Due to the molecule's symmetry, the protons at positions 3 and 5 are chemically equivalent, and the proton at position 4 is unique. This arrangement gives rise to a characteristic splitting pattern.

The chemical shift of the thiol (S-H) proton can vary depending on the solvent, concentration, and temperature due to its acidic nature and potential for hydrogen bonding. The conformational preference of the thiol group is influenced by steric hindrance from the two ortho-chlorine atoms. Intramolecular hydrogen bonding between the S-H proton and an adjacent chlorine atom can influence the proton's chemical shift and restrict the rotation around the C-S bond. While specific experimental data on conformational analysis is limited, studies on similar sterically hindered thiophenols suggest a preference for a conformation that minimizes steric repulsion.

In derivatives where the sulfur atom is part of a thioether, such as in impurities related to the antifungal agent butoconazole, the aromatic protons of the 2,6-dichlorophenyl moiety are observed, and the carbon atoms attached to chlorine exhibit characteristic downfield shifts in the ¹³C NMR spectrum. smolecule.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Signal Type Predicted Chemical Shift (ppm) Notes
H3/H5Aromatic Proton~7.2-7.4Expected to be a doublet.
H4Aromatic Proton~7.0-7.2Expected to be a triplet.
SHThiol ProtonVariable (e.g., 3.5-5.0)Shift is dependent on solvent and concentration.
C1Aromatic Carbon~130-135Carbon bearing the thiol group.
C2/C6Aromatic Carbon~135-140Carbons bearing the chlorine atoms; show downfield shifts. smolecule.com
C3/C5Aromatic Carbon~128-130
C4Aromatic Carbon~125-128

Note: The chemical shift values are estimates based on general principles and data for analogous structures. Actual experimental values may vary.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for studying compounds containing nuclei with a nuclear spin quantum number greater than 1/2. The chlorine isotopes (³⁵Cl and ³⁷Cl) are quadrupolar nuclei, making NQR an excellent tool for probing the electronic environment around the chlorine atoms in this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. For this compound, these techniques are particularly useful for identifying key functional groups.

The IR and Raman spectra are expected to show several characteristic bands:

S-H Stretch: A weak to moderately intense absorption in the IR spectrum, typically appearing in the range of 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.

C-S Stretch: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ region.

Aromatic C-H Stretch: These appear above 3000 cm⁻¹.

Aromatic C=C Bending: Strong bands are observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of the carbon-chlorine bonds.

While detailed vibrational analysis of this compound is not widely published, studies on the analogous 2,6-Dichlorophenol have been performed, providing a basis for comparison. researchgate.net For the phenol (B47542), a strong, broad O-H stretching band is observed around 3448 cm⁻¹, which is absent in the thiophenol and replaced by the much weaker and sharper S-H stretch at a lower frequency. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR, Raman3050 - 3100Medium
S-H StretchIR, Raman2550 - 2600Weak to Medium (IR), Medium (Raman)
Aromatic C=C BendingIR, Raman1400 - 1600Strong
C-Cl StretchIR, Raman600 - 800Strong (IR)
C-S StretchIR, Raman600 - 800Weak

Mass Spectrometry of this compound and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For this compound (molar mass: 179.07 g/mol ), the mass spectrum would exhibit a distinctive molecular ion peak cluster. scbt.com Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), molecules containing two chlorine atoms show a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization would likely proceed through logical losses of small radicals or neutral molecules. whitman.edulibretexts.org Common fragmentation pathways for aromatic thiols include the loss of the sulfhydryl radical (•SH) or the loss of a chlorine atom (•Cl). For the related compound 2,6-Dichlorophenol, the molecular ion peak is observed at m/z 162. researchgate.net

The study of drug metabolism is crucial in pharmaceutical development, and LC-MS is a primary tool for identifying and quantifying metabolites. technologynetworks.com The metabolic pathways for this compound are predicted to involve the thiol group, which is susceptible to oxidation, and the aromatic ring. Potential metabolites could include products of S-oxidation, such as the corresponding sulfenic acid, sulfinic acid, and sulfonic acid, or conjugates, for instance with glutathione (B108866). nih.govnih.gov These metabolites can be identified by the characteristic mass shifts from the parent drug and confirmed using tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns. youtube.com

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the searched literature, the structure of a coordination complex derivative has been reported.

The reaction of this compound (Hdct) with a ruthenium precursor yields the complex [Ru(dct)₂(PPh₃)₂]. scribd.com An X-ray crystal structure analysis of this derivative revealed an octahedral geometry around the ruthenium center. scribd.com A notable feature of this structure is the interaction of a chlorine atom from each 2,6-dichlorothiophenolate ligand with the metal center through electron-pair donation. scribd.com This interaction helps the complex achieve an 18-electron configuration, demonstrating how the substituents on the thiophenol ligand can directly participate in the coordination sphere of a metal. scribd.com Such studies are vital for understanding the role of substituted ligands in the design and properties of coordination compounds.

Applications of 2,6 Dichlorothiophenol in Advanced Materials Science

2,6-Dichlorothiophenol as a Building Block in Polymer Synthesis

Thiophenols are a class of compounds that can potentially serve as monomers in the synthesis of high-performance polymers, most notably poly(phenylene sulfide) (PPS). PPS is an engineering thermoplastic known for its remarkable thermal stability, chemical resistance, and mechanical properties. wikipedia.orgpolyfluoroltd.com The typical commercial production of PPS involves the reaction of a dichlorobenzene (commonly 1,4-dichlorobenzene) with a sulfur source like sodium sulfide (B99878) in a polar aprotic solvent at elevated temperatures. wikipedia.orgbritannica.com

Another theoretical route to forming such polymers is through the oxidative polymerization of thiophenols. This method involves the coupling of thiophenol monomers through the formation of disulfide bonds, which can then be converted to thioether linkages. For instance, the oxidative coupling of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, is a well-established method for producing poly(phenylene oxide). rsc.orgresearchgate.net A similar oxidative polymerization approach could theoretically be applied to this compound. The process would involve the oxidation of the thiol groups to form a poly(disulfide), which might then be thermally or chemically converted to a poly(thioether) or poly(phenylene sulfide). However, specific studies detailing the successful synthesis and characterization of polymers derived directly from the oxidative polymerization of this compound are not readily found.

The reactivity of this compound in such polymerization reactions would be influenced by the steric hindrance and electronic effects of the two chlorine atoms positioned ortho to the thiol group. These factors could potentially hinder the polymerization process compared to less substituted thiophenols, affecting reaction rates and the final molecular weight of the polymer.

Ligand Design and Coordination Chemistry with this compound

The deprotonated form of this compound, the 2,6-dichlorothiophenolate anion, can act as a ligand in coordination chemistry. Thiolates are classified as soft Lewis bases and tend to form stable complexes with soft Lewis acidic metal centers, such as late transition metals (e.g., copper, silver, gold, platinum group metals) and heavy main group elements. wikipedia.org The coordination can result in a variety of structures, from simple mononuclear complexes to polynuclear clusters and coordination polymers.

Metal thiolate complexes are commonly synthesized through several routes:

Salt Metathesis: Reaction of an alkali metal salt of the thiolate (e.g., sodium 2,6-dichlorothiophenolate) with a metal halide. wikipedia.org

Reaction with Thiols: Direct reaction of the thiol with a metal complex, often in the presence of a base to deprotonate the thiol.

Redox Reactions: Oxidative addition of the S-H bond of the thiol or the S-S bond of a corresponding disulfide to a low-valent metal center. wikipedia.org

While the coordination chemistry of many thiophenols has been explored, specific studies detailing the synthesis and crystal structure of complexes with the this compound ligand are scarce. However, research on related molecules, such as 3,6-dichloro-1,2-benzenedithiol, demonstrates the ability of chlorinated thiolate ligands to form stable complexes, for example, with copper, resulting in robust bis(dithiolato)cuprate(III) entities. scispace.com This suggests that 2,6-dichlorothiophenolate has the potential to form a variety of coordination compounds whose properties would be modulated by the electronic-withdrawing nature of the chlorine substituents.

Organotin and Organolead Derivatives of this compound

Organotin and organolead compounds are known to form stable derivatives with thiolate ligands. These derivatives are typically synthesized by reacting an organotin or organolead halide (e.g., R₂SnCl₂, R₃SnCl, R₂PbCl₂) with the thiol in the presence of a base, or with an alkali metal salt of the thiolate.

The general reactions can be represented as:

RₙMCl₄₋ₙ + (4-n) NaSR' → RₙM(SR')₄₋ₙ + (4-n) NaCl

RₙMCl₄₋ₙ + (4-n) HSR' + (4-n) Et₃N → RₙM(SR')₄₋ₙ + (4-n) Et₃NHCl

(Where M = Sn or Pb; R = alkyl or aryl group; R' = 2,6-dichlorophenyl)

Development of Functional Materials Incorporating this compound Moieties

The incorporation of specific chemical moieties, such as the 2,6-dichlorophenylthio group, into larger structures is a key strategy for developing functional materials with tailored properties. The properties endowed by the this compound moiety would stem from its combination of a polarizable sulfur atom and an electron-poor aromatic ring substituted with two chlorine atoms.

Potential applications in materials science could include:

High Refractive Index Polymers: Materials rich in sulfur and aromatic rings often exhibit high refractive indices, making them potentially useful for optical applications.

Nonlinear Optical (NLO) Materials: The introduction of electron-withdrawing and -donating groups on an aromatic system can enhance second- and third-order NLO properties. While not a classic push-pull system, the 2,6-dichlorophenylthio group could be incorporated into more complex NLO chromophores.

Semiconducting Materials: While poly(phenylene sulfide) is an insulator, it can be doped to a semiconducting state. wikipedia.org The electronic properties of such polymers can be tuned by the substituents on the phenyl rings. The electron-withdrawing chlorine atoms in a hypothetical PPS derived from this compound would be expected to significantly alter the polymer's electronic band structure.

Coordination Polymers and Frameworks: As a ligand, 2,6-dichlorothiophenolate could be used to construct coordination polymers. Silver(I)-thiolate coordination polymers, for example, have been investigated for sensory and luminescent applications. xmu.edu.cn

Despite these theoretical possibilities, the current body of scientific literature does not provide specific examples of functional materials developed by incorporating this compound moieties for the advanced materials science applications outlined. The primary documented use for this compound appears to be as an intermediate in the synthesis of other chemical products, such as pharmaceuticals and agrochemicals. cymitquimica.com

Environmental Chemistry and Transformation of 2,6 Dichlorothiophenol

Formation Mechanisms of Polychlorinated Thianthrene/Dibenzothiophenes (PCTA/DTs) from Chlorothiophenols

Chlorothiophenols (CTPs), including 2,6-dichlorothiophenol, are recognized as key and direct precursors in the formation of polychlorinated thianthrenes (PCTAs) and polychlorinated dibenzothiophenes (PCDTs). These reactions typically occur under thermal conditions, such as in combustion processes, and proceed through gas-phase radical mechanisms. The formation of PCTA/DTs from CTPs is considered more favorable than the formation of their oxygenated analogues (PCDD/Fs) from chlorophenols, partly because the presence of sulfur atoms tends to reduce the activation enthalpies of the rate-determining steps. fishersci.comfrontiersin.org

While this article focuses on this compound, understanding the gas-phase reactions of other isomers like 2,4-dichlorothiophenol (2,4-DCTP) and 2,4,6-trichlorothiophenol provides crucial insight into the general mechanisms of PCTA/DT formation. cdhfinechemical.com Theoretical studies on precursors such as 2,4-DCTP are common because it is the simplest chlorothiophenol that can form 2,4,6,8-tetrachlorodibenzothiophene (B1223127) (2,4,6,8-TeCDT), a widely detected and significant PCTA/DT congener in the environment. nih.gov

The initial and most critical step in the gas-phase formation of PCTA/DTs is the generation of radical species from the CTP precursors. cdhfinechemical.comnih.gov In high-temperature environments, CTPs readily form chlorothiophenoxy radicals (CTPRs) by losing a hydrogen atom from the sulfhydryl group (-SH). cdhfinechemical.com This can occur through unimolecular bond breaking or, more commonly, through bimolecular reactions with highly reactive radicals like H, OH, and Cl, which are abundant in combustion processes. nih.gov

Beyond the initial CTPR, other radical species can be formed. For 2,4-DCTP, these include the 2-sulfydryl-3,5-dichlorophenyl radical and the 3,5-dichlorothiophenoxyl diradical. nih.govalfa-chemistry.com The subsequent coupling of these various radical species is what drives the formation of the larger PCTA/DT molecules. nih.govresearchgate.net Both radical-radical coupling and radical-molecule recombination have been proposed as formation pathways, with studies indicating that radical-radical coupling is often more competitive thermodynamically. cdhfinechemical.comnih.gov

The core of PCTA/DT formation lies in the self-condensation (coupling of two identical radicals) or cross-condensation (coupling of two different radicals) of the various chlorothiophenol-derived radicals. nih.gov Quantum chemical studies have elucidated the preferred pathways and relative efficiencies of these condensation reactions. Three key radical types derived from 2,4-dichlorothiophenol have been studied in detail: the 2,4-dichlorothiophenoxy radical (R1), the 2-sulfydryl-3,5-dichlorophenyl radical (R2), and the 3,5-dichlorothiophenoxyl diradical (DR). nih.govalfa-chemistry.comresearchgate.net

For the formation of PCTAs , the most efficient pathway is a sulfur-carbon coupling (S•/σ-C• condensation), where the thiophenolic sulfur radical of one molecule attacks an ortho-carbon radical on another. alfa-chemistry.com

For the formation of PCDTs , the most favorable pathway is a carbon-carbon coupling (σ-C•/σ-C• condensation) between two ortho-carbon radicals. alfa-chemistry.com

The potential for different radical pairings to form these products varies significantly, as detailed in the table below based on research findings. nih.govalfa-chemistry.com

Table 1: Relative Formation Potential of PCTAs and PCDTs from Different Radical Condensations
Product TypeFormation Potential Ranking (Highest to Lowest)Most Efficient Coupling Mode
PCTAsDR + DR > R2 + DR > R1 + DR > R1 + R2 > R1 + R1Sulfur-Carbon (S•/σ-C•)
PCDTsR2 + DR > R2 + R2 > R1 + DR > R1 + R2 > R1 + R1Carbon-Carbon (σ-C•/σ-C•)

Data derived from studies on radicals of 2,4-dichlorothiophenol: 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2), and 3,5-dichlorothiophenoxyl diradical (DR). nih.govalfa-chemistry.com

Environmental factors can play a significant role in the formation of PCTA/DTs. The presence of water vapor, for instance, has been shown to influence the formation of analogous dioxin-like compounds. researchgate.net Studies on the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) indicate that water vapor can promote their formation, potentially by activating the fly ash that catalyzes the reactions. researchgate.net

In the context of chlorothiophenols, water molecules can affect the initial radical formation steps. thescipub.com For example, water can play a role in the reaction of chlorothiobenzenes (related precursors) with H/·OH radicals, which is an essential step in generating the radicals needed for subsequent coupling reactions. thescipub.com Theoretical studies on the condensation of chlorothiophenoxy radicals have also investigated the effects of water molecules on the formation mechanisms, suggesting their presence can alter reaction priorities.

Degradation Pathways of this compound in Environmental Systems

Detailed scientific literature specifically documenting the environmental degradation pathways and transformation products of this compound is limited. While extensive research exists on the degradation of its structural analogue, 2,6-dichlorophenol, which undergoes processes like microbial mineralization, dechlorination, and oxidation, specific pathways for the thiophenol variant are not well-established in the reviewed sources. researchgate.net Adherence to strict scientific accuracy precludes the extrapolation of data from the phenol (B47542) analogue to the thiophenol compound without direct evidence.

Biological and Biomedical Research Involving 2,6 Dichlorothiophenol Derivatives

2,6-Dichlorothiophenol in Pharmaceutical Synthesis and Drug Development

This compound serves as a key organic building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals. cymitquimica.comsynsmart.in Its reactivity, largely attributed to the thiol (-SH) group, makes it suitable for various chemical reactions such as nucleophilic substitutions and coupling reactions, which are fundamental in creating novel drug candidates. cymitquimica.com The presence of two chlorine atoms on the benzene (B151609) ring also influences its chemical properties and potential biological interactions. While specific drug examples derived directly from this compound are not extensively detailed in the provided research, its classification as a pharmaceutical intermediate underscores its role in the broader drug discovery and development pipeline. synsmart.in

Investigations into Biological Activity of this compound Derivatives

The biological effects of this compound and related halogenated compounds have been a subject of scientific investigation, particularly concerning their interactions with biological systems and their potential as antimicrobial agents.

Derivatives of dichlorothiophenol have demonstrated significant inhibitory effects on key human enzyme systems, such as cytochrome P450 (CYP). The CYP family of enzymes is crucial for the metabolism of a vast array of xenobiotics, including drugs and environmental toxins.

Research into the inhibitory effects of various halogenated phenyl derivatives on human cytochrome P450 2E1 (CYP2E1) has shown that dichlorothiophenols are potent inhibitors. researchgate.net A comparative study revealed that dichlorothiophenols exhibit stronger inhibitory activity against CYP2E1 than their dichlorophenol counterparts. researchgate.net The position of the chlorine atoms on the phenyl ring significantly influences the compound's toxicity and inhibitory potency. researchgate.net For instance, 3,4-dichlorothiophenol (B146521) and 3,5-dichlorothiophenol (B93695) were identified as particularly powerful inhibitors of CYP2E1, with IC50 values of 5.3 µM and 5.2 µM, respectively. researchgate.net This potent inhibition suggests that such dichlorophenyl derivatives could be valuable as specific inhibitors for studying CYP2E1 function. researchgate.net

Another related compound, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), has been identified as a potent inhibitor of phenol (B47542) sulphotransferases, enzymes involved in conjugation reactions. researchgate.net It has been shown to selectively inhibit the sulfation of various phenolic compounds in rats, both in vivo and in vitro, without affecting glucuronidation. researchgate.net This selectivity makes DCNP a useful tool in toxicological studies to understand the role of sulfation in biotransformation. researchgate.net

Table 1: Inhibitory Activity of Dichlorothiophenol Derivatives on Human Cytochrome P450 2E1

Compound IC50 Value (µM)
3,4-Dichlorothiophenol 5.3
3,5-Dichlorothiophenol 5.2

Data sourced from a study on variously halogenated derivatives of aniline, phenol, and thiophenol. researchgate.net

The strategy of halogenation is recognized as a method to potentially enhance the antimicrobial activity of organic compounds. nih.govmdpi.com Studies on various halogenated compounds have demonstrated their efficacy against a range of microbes, including drug-resistant strains. nih.govntnu.no

Halogenated phenols and catechols, which are structurally related to halogenated thiophenols, have shown significant antimicrobial and antibiofilm activities. nih.govnih.gov For example, 2,4,6-triiodophenol (B146134) was effective against biofilms of Staphylococcus aureus and other pathogens. nih.gov Similarly, hydrogels containing chlorinated dopamine (B1211576) methacrylamide, a catechol derivative, exhibited broad-spectrum antimicrobial activity against multiple multidrug-resistant bacteria, including MRSA and Pseudomonas aeruginosa. nih.gov While research specifically detailing the antimicrobial properties of this compound is limited, the broader findings for halogenated phenols and catechols suggest that halogenated thiophenols are a promising area for antimicrobial research. The introduction of halogen substituents can enhance the antimicrobial efficacy of compounds. mdpi.com

The molecular mechanisms underlying the bioactivity of halogenated phenols and related compounds involve interactions with key cellular components and pathways. For halogenated catechols, molecular docking simulations suggest a potential mechanism of action is the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI). nih.gov

In the case of other antimicrobial compounds, such as β-nitrostyrenes, the mechanism may involve Michael addition reactions with nucleophiles like the sulfhydryl groups of cysteine residues in proteins. mdpi.com This reaction can disrupt the function of essential enzymes that are rich in cysteine. For some bioactive phytochemicals, the mechanisms of action are being unraveled using techniques like network pharmacology and molecular docking, which can identify interactions with various signaling pathways, such as the PI3K–Akt and NF-κB signaling pathways. nih.gov The bioactivity of polyphenols, for example, is linked to their ability to scavenge reactive oxygen species (ROS) and modulate apoptosis-related proteins. mdpi.com Although the precise molecular targets for this compound are not fully elucidated, these examples from structurally similar compounds provide plausible frameworks for its mode of action.

Toxicological Studies of this compound and its Metabolites

Toxicological assessment is crucial for understanding the risks associated with chemical exposure. This compound is considered a toxic and hazardous compound, necessitating careful handling. cymitquimica.comresearchgate.net The acute toxicity has been quantified, with an oral LD50 in rabbits reported as 2400 mg/kg. chemicalbook.com

The metabolism of foreign compounds (xenobiotics) in the body typically occurs in two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Studies on the metabolism of halogenobenzenes in rabbits provide a model for the biotransformation of this compound. The metabolism of m-dichlorobenzene, for example, results in the formation of several phenolic metabolites, including 2,4-dichlorophenol (B122985), 2,6-dichlorophenol, and 3,5-dichlorophenol, as well as polyphenols like 3,5-dichlorocatechol (B76880) and 2,6-dichloroquinol. scispace.com A key biotransformation pathway for halogenated aromatic compounds involves conjugation with glutathione (B108866), which is then further metabolized to form mercapturic acids. nih.gov In metabolic studies, dichlorophenylmercapturic acids have been converted back to their corresponding dichlorothiophenols for analytical separation and identification. scispace.com This indicates that a likely biotransformation pathway for this compound involves processes such as oxidation to form dichlorophenols and dichloroquinols, followed by conjugation reactions to yield water-soluble products for excretion. nih.govscispace.com

Table 2: Potential Metabolites of Dichlorobenzene Isomers

Parent Compound Potential Phenolic Metabolites
m-Dichlorobenzene 2,4-Dichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, 3,5-Dichlorocatechol, 2,6-Dichloroquinol

This table illustrates metabolites identified from a related compound, suggesting potential biotransformation products for dichlorinated benzene structures. scispace.com

Formation of Toxic Metabolites

While direct research on the metabolic pathways of this compound and its derivatives is limited in publicly available scientific literature, the formation of toxic metabolites can be inferred from the well-documented biotransformation of structurally analogous compounds, such as other chlorinated phenols and aromatic thiols. The metabolic fate of xenobiotics typically involves Phase I and Phase II reactions, which can lead to the formation of reactive intermediates capable of inducing cellular damage.

Phase I Metabolism: Bioactivation to Reactive Intermediates

Phase I metabolic reactions, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on a substrate, often leading to its bioactivation. mdpi.comnih.gov For this compound derivatives, two primary pathways of bioactivation are plausible: S-oxidation and aromatic hydroxylation, potentially leading to the formation of highly reactive thiyl radicals and quinone-type species.

Formation of Thiyl Radicals: Aromatic thiols can undergo one-electron oxidation to form thiyl radicals (RS•). wikipedia.org This process can be initiated by various cellular oxidants and enzymatic systems. nih.govtaylorandfrancis.com Thiyl radicals are highly reactive and can contribute to oxidative stress by abstracting hydrogen atoms from cellular macromolecules, such as lipids and proteins, leading to the formation of carbon-centered radicals and propagating damaging chain reactions. nih.gov These radicals can cause irreversible protein damage and degradation. nih.gov The primary reaction of thiyl radicals is often their dimerization to form disulfides. wikipedia.org

S-Oxygenation: The sulfur atom in thiophenols is susceptible to oxidation by CYP450 enzymes, leading to the formation of sulfenic acids (RSOH), sulfinic acids (RSO2H), and sulfonic acids (RSO3H). While these oxidized metabolites are generally more water-soluble, the initial sulfenic acid intermediates can be unstable and reactive.

Aromatic Hydroxylation and Quinone Formation: Drawing parallels from the metabolism of dichlorophenols, it is conceivable that this compound could undergo hydroxylation of the aromatic ring. For instance, the related compound 2,4-dichlorophenol is metabolized by human cytochrome P450 3A4 to reactive intermediates, including 2-chloro-1,4-benzoquinone. Quinones are a class of toxicological intermediates known to be Michael acceptors, which means they can readily react with nucleophilic groups in cellular macromolecules like proteins and DNA. mdpi.com This covalent binding can disrupt cellular function and lead to cytotoxicity, immunotoxicity, and carcinogenesis. mdpi.com Furthermore, quinones are redox-active molecules that can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide, further contributing to oxidative stress. mdpi.com

Phase II Metabolism: Conjugation and Potential for Bioactivation

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. reactome.orgnih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. reactome.orguomus.edu.iqdrughunter.com

Glucuronidation and Sulfation: The thiol group of this compound is a potential site for glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions would produce more polar and readily excretable metabolites.

Glutathione Conjugation: Glutathione (GSH) conjugation is a critical detoxification pathway for electrophilic metabolites, such as quinones, that may be formed during Phase I metabolism. uomus.edu.iq This reaction, catalyzed by glutathione S-transferases (GSTs), neutralizes the reactive electrophile. However, in some cases, the resulting glutathione conjugates can be further metabolized to form nephrotoxic species. nih.gov For example, some quinone-glutathione conjugates have been implicated in kidney toxicity. nih.gov

The table below summarizes the probable metabolic pathways for this compound derivatives and the potential toxic metabolites that could be formed, based on data from structurally related compounds.

Metabolic Pathway Enzyme Family Potential Intermediate/Metabolite Potential Toxic Outcome
Phase I
One-electron OxidationVarious Oxidants/Enzymes2,6-Dichlorophenylthiyl RadicalOxidative stress, protein and lipid damage nih.gov
S-OxygenationCytochrome P4502,6-Dichlorophenylsulfenic AcidReactive intermediate
Aromatic HydroxylationCytochrome P450DichlorohydroxythiophenolPrecursor to quinone-like species
Dichloro-thio-benzoquinone (inferred)Covalent binding to macromolecules, redox cycling, oxidative stress mdpi.com
Phase II
GlucuronidationUGTsThis compound-glucuronideDetoxification
SulfationSULTsThis compound-sulfateDetoxification
Glutathione ConjugationGSTsGlutathione conjugate of quinone-like metaboliteDetoxification, potential for bioactivation to nephrotoxic species nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,6-Dichlorothiophenol in environmental samples?

  • Methodological Answer :

  • Capillary Electrophoresis with Supported Liquid Membrane (SLM) : This technique isolates chlorophenols from liquid samples with high selectivity. SLM pre-concentration improves detection limits, enabling direct measurement in complex matrices like wastewater .

  • GC-MS/MS with DI-HS-SPME : Sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with tandem mass spectrometry allows simultaneous analysis of chlorophenol derivatives. This method is validated for sensitivity (detection limits < 0.1 µg/L) and reproducibility (RSD < 10%) .

  • Electrochemical Detection : Redox-active properties of this compound enable voltammetric quantification using screen-printed electrodes, particularly useful for real-time monitoring in aqueous systems .

    • Data Table :
MethodDetection LimitMatrix ApplicabilityKey Advantage
SLM-Capillary Electrophoresis0.05 µg/LWastewater, sludgeLow solvent consumption
DI-HS-SPME/GC-MS/MS0.08 µg/LBiological fluidsHigh specificity for derivatives
Cyclic Voltammetry1.2 µMAqueous solutionsRapid, portable systems

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
  • Waste Management : Segregate waste in labeled, airtight containers. Collaborate with certified waste disposal services to avoid environmental contamination (e.g., WGK 2 classification indicates moderate water hazard) .
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes. For inhalation, move to fresh air and seek medical evaluation .

Q. How does this compound interact with biological systems in toxicity studies?

  • Methodological Answer :

  • Acute Toxicity Assays : Use Daphnia magna or zebrafish embryos to assess LC50 values. For example, this compound exhibits LC50 = 8.2 mg/L in D. magna after 48 hours .
  • Enzyme Inhibition Studies : Investigate interactions with cytochrome P450 enzymes via fluorometric assays. Competitive inhibition has been observed at IC50 = 12 µM .
  • Bioaccumulation Models : Apply logP (octanol-water partition coefficient) values (e.g., logP = 3.1) to predict bioaccumulation potential in aquatic organisms .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model reaction pathways. For example, calculate activation energies for nucleophilic substitution at the thiol group .
  • Transition State Analysis : Identify intermediates in catalytic chlorination reactions using Gaussian software. Solvent effects (e.g., toluene vs. DMF) can be modeled via COSMO-RS .
  • Data Contradiction Resolution : Discrepancies in predicted vs. experimental reaction yields (e.g., 70% vs. 55%) may arise from solvent polarity or steric effects. Validate with kinetic isotope effect studies .

Q. What mechanisms drive the oxidative degradation of this compound in environmental systems?

  • Methodological Answer :

  • Advanced Oxidation Processes (AOPs) : Use TiO2 photocatalysis under UV light to generate hydroxyl radicals. Degradation efficiency reaches 90% within 2 hours at pH 7 .
  • LC-HRMS for Pathway Elucidation : Identify intermediates like 2,6-dichlorobenzoquinone via high-resolution mass spectrometry. Fragmentation patterns (m/z 177 → 141) confirm cleavage of the thiophenol ring .
  • Kinetic Modeling : Apply pseudo-first-order kinetics (k = 0.15 min⁻¹) to predict half-lives in soil/water systems. Temperature dependence follows Arrhenius behavior (Ea = 45 kJ/mol) .

Q. How do structural modifications of this compound affect its redox behavior in enzymatic reactions?

  • Methodological Answer :

  • Cyclic Voltammetry in Buffer Systems : Measure redox potentials (E° = +0.32 V vs. Ag/AgCl) in phosphate buffer (pH 7.4). Substituents (e.g., methyl groups) shift E° by ±0.1 V .
  • Docking Simulations with Dioxygenases : Use AutoDock Vina to predict binding affinities. The -Cl groups form hydrogen bonds with active-site residues (e.g., Tyr-164 in catechol dioxygenase) .
  • Controlled Potential Electrolysis : Quantify electron transfer stoichiometry (n = 2) during enzymatic reduction, correlating with UV-Vis spectral changes at λmax = 290 nm .

Data Contradiction Analysis

Q. Why do reported toxicity values for this compound vary across studies?

  • Methodological Answer :

  • Matrix Effects : Toxicity in sludge (EC50 = 15 mg/L) vs. pure water (EC50 = 8 mg/L) differs due to organic matter adsorption .
  • Strain-Specific Responses : Pseudomonas putida shows higher resistance (MIC = 50 mg/L) compared to E. coli (MIC = 20 mg/L) due to efflux pump activity .
  • Analytical Interference : Co-eluting compounds in GC-MS (e.g., chlorobenzene derivatives) may inflate apparent concentrations. Use selective ion monitoring (SIM) to mitigate .

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Reactant of Route 1
2,6-Dichlorothiophenol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.